3-fluoro-4-methoxy-N-((5-(thiophen-3-yl)furan-2-yl)methyl)benzenesulfonamide
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Overview
Description
3-fluoro-4-methoxy-N-((5-(thiophen-3-yl)furan-2-yl)methyl)benzenesulfonamide is a complex organic compound that features a combination of fluorine, methoxy, thiophene, and furan groups attached to a benzenesulfonamide core
Mechanism of Action
Target of Action
Similar compounds with indole derivatives have been found to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various biological targets.
Mode of Action
It’s known that indole derivatives can possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities . This suggests that the compound might interact with its targets in a way that modulates these biological activities.
Biochemical Pathways
The suzuki–miyaura (sm) coupling reaction, a widely-applied transition metal catalysed carbon–carbon bond forming reaction, is often involved in the synthesis of such compounds . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .
Result of Action
Similar compounds have shown a range of biological activities, including antiviral, anti-inflammatory, and anticancer effects . This suggests that the compound could have a broad spectrum of biological effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-fluoro-4-methoxy-N-((5-(thiophen-3-yl)furan-2-yl)methyl)benzenesulfonamide typically involves multi-step organic reactions. The process begins with the preparation of the core benzenesulfonamide structure, followed by the introduction of the fluorine and methoxy groups. The thiophene and furan groups are then attached through a series of coupling reactions. Common reagents used in these reactions include sulfur-containing compounds, fluorinating agents, and methoxy donors. The reaction conditions often involve the use of catalysts, elevated temperatures, and inert atmospheres to ensure the desired product yield and purity .
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and minimize by-products. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility. Additionally, purification techniques such as chromatography and recrystallization are crucial to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
3-fluoro-4-methoxy-N-((5-(thiophen-3-yl)furan-2-yl)methyl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The thiophene and furan rings can be oxidized to form sulfoxides and furans with different oxidation states.
Reduction: The compound can be reduced to modify the functional groups, such as converting nitro groups to amines.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures, specific solvents, and sometimes the use of catalysts to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring may yield sulfoxides, while reduction of nitro groups can produce corresponding amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound .
Scientific Research Applications
3-fluoro-4-methoxy-N-((5-(thiophen-3-yl)furan-2-yl)methyl)benzenesulfonamide has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound can be used in biochemical assays to investigate its interactions with biological macromolecules.
Comparison with Similar Compounds
Similar Compounds
3-fluoro-4-methoxybenzenesulfonamide: Lacks the thiophene and furan groups, making it less complex.
4-methoxy-N-(thiophen-3-yl)benzenesulfonamide: Does not contain the furan group, which may affect its reactivity and applications.
N-((5-(thiophen-3-yl)furan-2-yl)methyl)benzenesulfonamide: Missing the fluorine and methoxy groups, potentially altering its chemical properties.
Uniqueness
The uniqueness of 3-fluoro-4-methoxy-N-((5-(thiophen-3-yl)furan-2-yl)methyl)benzenesulfonamide lies in its combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields .
Properties
IUPAC Name |
3-fluoro-4-methoxy-N-[(5-thiophen-3-ylfuran-2-yl)methyl]benzenesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14FNO4S2/c1-21-16-5-3-13(8-14(16)17)24(19,20)18-9-12-2-4-15(22-12)11-6-7-23-10-11/h2-8,10,18H,9H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQZBQJMILWUCPU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)NCC2=CC=C(O2)C3=CSC=C3)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14FNO4S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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